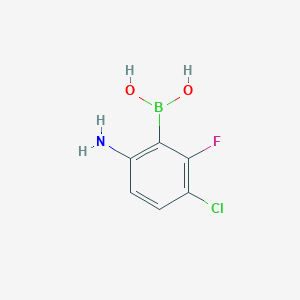

(6-Amino-3-chloro-2-fluorophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

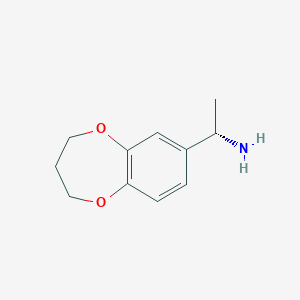

“(6-Amino-3-chloro-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1802430-56-3 . It has a linear formula of C6H6BCLFNO2 . The compound has a molecular weight of 189.38 .

Molecular Structure Analysis

The InChI code for “(6-Amino-3-chloro-2-fluorophenyl)boronic acid” is 1S/C6H6BClFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H,10H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are particularly known for their role in the Suzuki-Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

“(6-Amino-3-chloro-2-fluorophenyl)boronic acid” is a solid at 20°C . It is soluble in methanol . The compound has a melting point of 247°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Amino-3-fluorophenyl boronic acids have been synthesized from bromo-fluoroaniline, undergoing a lithium-bromine exchange, followed by trimethyl borate addition and acidic hydrolysis. These compounds, including derivatives like (6-Amino-3-chloro-2-fluorophenyl)boronic acid, are significant in the synthesis of biologically active compounds and pharmaceutical agents. They are utilized in various chemical reactions like Suzuki cross-coupling, Petasis reaction, and Diels-Alder reactions (Das et al., 2003).

Carbohydrate Sensing

- Ortho-Aminomethylphenylboronic acids, closely related to (6-Amino-3-chloro-2-fluorophenyl)boronic acid, are used in carbohydrate sensors. The presence of the amino group enhances affinity towards diols at neutral pH, beneficial in designing receptors for carbohydrates and other compounds with vicinal diols (Sun et al., 2019).

Potential in Neutron Capture Therapy

- Boronated amino acids, including derivatives of phenylboronic acid, have been synthesized for potential use in neutron capture therapy. These compounds are investigated for their biological activity, influenced by molecular lipophilicity (Kabalka et al., 2008).

Fluorescence Quenching Studies

- Studies on boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have provided insights into their fluorescence quenching properties in alcohols. Such studies are essential in understanding the photophysical properties of these compounds (Geethanjali et al., 2015).

Fluorescent Chemosensors

- Boronic acids are integral in developing fluorescent chemosensors for detecting carbohydrates, bioactive substances, and ions. The interaction of boronic acids with diols forms the basis for sensor development, with variations in fluorescence intensity and quantum yields being key properties (Huang et al., 2012).

Sensor Development

- Boronic acids are employed in sensor development for detecting various compounds. Their interaction with diols and Lewis bases leads to applications in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).

Electropolymerization

- Boronate-substituted polyanilines, derived from compounds like 3-aminophenylboronic acid, can serve as advanced affinity transducers. They are important in the development of sensors for polyols and hydroxy acids (Nikitina et al., 2015).

Specific Reduction in Food Matrices

- Boronic acids, including variants similar to (6-Amino-3-chloro-2-fluorophenyl)boronic acid, have been researched for specific reduction of fructose in food matrices. Their ability to form esters with diols has practical applications in modifying sugar composition in fruit juices and other food products (Pietsch & Richter, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

(6-Amino-3-chloro-2-fluorophenyl)boronic acid is primarily used as an organic synthesis intermediate . It is involved in the preparation of other organoboron compounds . The compound’s primary targets are the molecules it interacts with during these synthesis processes .

Mode of Action

The mode of action of (6-Amino-3-chloro-2-fluorophenyl)boronic acid involves its participation in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The boronic acid moiety of the compound interacts with other molecules under specific conditions to form new bonds .

Biochemical Pathways

In the context of Suzuki-Miyaura coupling reactions, (6-Amino-3-chloro-2-fluorophenyl)boronic acid affects the formation of carbon-carbon bonds . This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The downstream effects include the formation of new organic compounds with potential applications in various fields, such as pharmaceuticals and materials science .

Pharmacokinetics

For instance, boronic acids are generally well-absorbed and can distribute throughout the body . They can also undergo metabolism and be excreted from the body . These properties can impact the bioavailability of (6-Amino-3-chloro-2-fluorophenyl)boronic acid.

Result of Action

The result of the action of (6-Amino-3-chloro-2-fluorophenyl)boronic acid is the formation of new organic compounds through Suzuki-Miyaura coupling reactions . These new compounds can have various molecular and cellular effects, depending on their structure and properties .

Eigenschaften

IUPAC Name |

(6-amino-3-chloro-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVBNYAMTHHWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Cl)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2705240.png)

![N-(2-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2705241.png)

![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2705248.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2705249.png)

![1-(Chloromethyl)-3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2705258.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2705262.png)